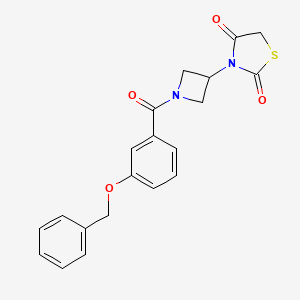

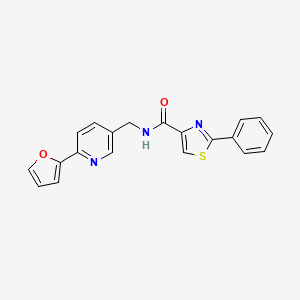

3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidin-2,4-dione (TZD), a five-membered heterocyclic compound . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Molecular Structure Analysis

The TZD moiety contains a carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Applications De Recherche Scientifique

- In Vitro and In Vivo Activity : The newly synthesized benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Foundation : QSAR methodology, developed by Hansch, correlates physicochemical properties with biological activity using multivariable regression .

- Azetidine and Oxetane Rings : New heterocyclic amino acid derivatives containing azetidine and oxetane rings were synthesized and characterized. These compounds serve as important pharmacophores for pharmaceutical development .

Anti-Tubercular Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Heterocyclic Amino Acid Derivatives

Halogen Exchange Reactions

Mécanisme D'action

Target of Action

The primary target of the compound 3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is the PPAR-γ receptor . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

The compound interacts with the PPAR-γ receptor, leading to its activation . This activation improves insulin resistance, which is a key factor in the development of type 2 diabetes . Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

Upon activation of the PPAR-γ receptor, the compound influences several biochemical pathways related to glucose and lipid metabolism . It also affects the pathways involved in the synthesis of bacterial cell walls by inhibiting Mur ligases . This results in the disruption of bacterial cell wall synthesis, leading to the antimicrobial action of the compound .

Pharmacokinetics

The thiazolidin-2,4-dione (tzd) scaffold, to which the compound belongs, is known for its wide range of biological activities . This suggests that the compound may have favorable ADME properties, contributing to its bioavailability and therapeutic potential.

Result of Action

The activation of the PPAR-γ receptor by the compound leads to improved insulin resistance, which can help in the management of type 2 diabetes . Its inhibition of Mur ligases disrupts bacterial cell wall synthesis, resulting in its antimicrobial action . Furthermore, the compound exhibits antioxidant action by scavenging reactive oxygen species (ROS) .

Orientations Futures

The future directions for “3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential applications. This could include more in-depth studies on their hypoglycemic, antimicrobial, and antioxidant activities . Additionally, the development of more environmentally friendly synthesis methods could also be a focus .

Propriétés

IUPAC Name |

3-[1-(3-phenylmethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c23-18-13-27-20(25)22(18)16-10-21(11-16)19(24)15-7-4-8-17(9-15)26-12-14-5-2-1-3-6-14/h1-9,16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYRQLUVWZRNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(Benzyloxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2777527.png)

![7-[(2-Chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2777533.png)

![3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B2777539.png)

![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2777542.png)

![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777543.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)

![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)